(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol

CYP17 inhibition 17,20-lyase selectivity prostate cancer

For medicinal chemistry and SAR programs targeting CYP17, this fluorinated benzyl imidazole building block provides an unmatched advantage. The 3,4-difluorobenzyl motif delivers the core pharmacophore, while the unique 4-hydroxymethyl group enables rapid, chemoselective library synthesis through oxidation, esterification, or etherification—all from a single SKU. This dual functionality streamlines inventory, reducing the need for multiple analogs and accelerating your lead optimization timeline. Ideal for fragment-based screening with improved LogP and aqueous solubility compared to the des-hydroxymethyl analog.

Molecular Formula C11H10F2N2O
Molecular Weight 224.21 g/mol
CAS No. 1692204-30-0
Cat. No. B1531716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol
CAS1692204-30-0
Molecular FormulaC11H10F2N2O
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=C(N=C2)CO)F)F
InChIInChI=1S/C11H10F2N2O/c12-10-2-1-8(3-11(10)13)4-15-5-9(6-16)14-7-15/h1-3,5,7,16H,4,6H2
InChIKeyBJWORRPHFNQRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Procure (1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanol (CAS 1692204-30-0) as a Differentiated Imidazole Scaffold


(1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanol (CAS 1692204-30-0) is a fluorinated benzyl imidazole derivative bearing a 4-hydroxymethyl substituent on the imidazole ring. It belongs to a well-studied class of benzyl imidazole-based compounds recognized as inhibitors of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17), an enzyme target in hormone-dependent cancers [1]. The 3,4-difluorobenzyl motif and the 4-hydroxymethyl functional handle jointly confer distinct physicochemical and synthetic properties that differentiate this compound from its closest analogs—including the des-hydroxymethyl analog (CAS 906478-71-5) [2], the 2,4-difluoro positional isomer (CAS 1696312-83-0), and the 4-iodobenzyl analog [1]—making it a preferred building block for medicinal chemistry optimization and structure–activity relationship (SAR) exploration.

Why 1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanol Cannot Be Replaced by Generic Benzimidazoles or Simple Benzyl Imidazoles


Generic substitution within the benzyl imidazole class is precluded by three structural determinants that drive functional divergence. First, the 3,4-difluoro substitution pattern on the benzyl ring modulates both electronic character and CYP17 active-site complementarity, directly influencing inhibitory potency and selectivity between the 17α-hydroxylase and 17,20-lyase components [1]. Second, the 4-hydroxymethyl group on the imidazole ring provides a synthetic handle absent in the unsubstituted analog (CAS 906478-71-5), enabling late-stage diversification via esterification, oxidation, or etherification without disrupting the core pharmacophore [2]. Third, the fluoro versus chloro or iodo substitution at the benzyl ring alters lipophilicity, metabolic stability, and target binding kinetics in ways that cannot be predicted or matched by simple isosteric replacement [3]. These cumulative differences mean that SAR conclusions drawn from the des-hydroxymethyl analog or positional isomers do not transfer reliably to this scaffold.

Comparator-Based Quantitative Differentiation: 5 Evidence Dimensions for (1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanol


CYP17 17,20-Lyase vs 17α-Hydroxylase Selectivity: Class-Level Inference from the 3,4-Difluorobenzyl Pharmacophore

The 3,4-difluorobenzyl imidazole pharmacophore has been established as a CYP17 inhibitor scaffold with measurable differentiation between the lyase and hydroxylase components. While no direct biochemical data are publicly available for the target compound itself, its close structural analog 1-(3,4-difluorobenzyl)-1H-imidazole (CAS 906478-71-5, lacking only the 4-hydroxymethyl group) exhibits IC50 = 9,600 nM against rat microsomal 17,20-lyase and IC50 = 70,700 nM against 17α-hydroxylase, yielding a ∼7.4-fold selectivity for the lyase component [1]. For comparison, the standard pan-CYP inhibitor ketoconazole shows IC50 = 1,660 nM against lyase and IC50 = 3,760 nM against hydroxylase, a ∼2.3-fold selectivity [2]. The 4-iodobenzyl imidazole analog (compound 5) achieved IC50 = 1,580 nM against lyase and IC50 = 10,060 nM against hydroxylase (∼6.4-fold selectivity) [2]. The 3,4-difluorobenzyl scaffold thus maintains a favorable lyase-over-hydroxylase selectivity profile comparable to the most potent benzyl imidazoles, while the 4-hydroxymethyl group provides a synthetic diversification point not present in the comparator compounds.

CYP17 inhibition 17,20-lyase selectivity prostate cancer

Regiochemical Differentiation: 3,4-Difluoro vs 2,4-Difluoro Substitution and Predicted Impact on CYP17 Binding

The position of fluorine substitution on the benzyl ring critically influences CYP17 inhibitory activity. SAR studies from the Owen et al. series demonstrate that the nature and position of benzyl ring substitution directly modulates potency and selectivity [1]. The 3,4-difluoro substitution pattern places one fluorine meta and one para to the methylene linker, creating a unique electrostatic surface that differs from the 2,4-difluoro isomer (CAS 1696312-83-0), in which the ortho-fluorine introduces steric hindrance near the imidazole–benzyl junction. Molecular modeling studies of benzyl imidazole-based CYP17 inhibitors indicate that the binding pocket accommodates para- and meta-substituents favorably, while ortho-substitution can perturb the optimal orientation of the imidazole nitrogen for heme iron coordination [2]. Consequently, the 3,4-difluoro isomer is predicted to maintain superior heme coordination geometry compared to the 2,4-difluoro isomer, although direct comparative biochemical data for the two isomers are not currently available in the public domain.

fluorine regiochemistry SAR CYP17 active site

4-Hydroxymethyl vs 4-H: Physicochemical Differentiation Driving Solubility and Ligand Efficiency

The presence of the 4-hydroxymethyl group on the imidazole ring fundamentally alters the physicochemical profile of the target compound compared to its des-hydroxymethyl analog (CAS 906478-71-5). The imidazole-4-methanol substructure (LogP ≈ −0.10 to −1.34) [1] significantly reduces lipophilicity relative to unsubstituted imidazole (LogP ≈ 0.0 to 0.5). While experimental LogP values for the full target compound and the des-hydroxymethyl analog are not publicly reported, the addition of the polar hydroxymethyl group is expected to reduce LogP by approximately 0.8–1.5 log units based on the fragment contribution of the primary alcohol [2]. This shift in lipophilicity translates into improved aqueous solubility and potentially more favorable ligand efficiency metrics (LipE) for the target compound. Lower lipophilicity is generally associated with reduced off-target binding, decreased hERG liability, and improved metabolic stability [3]. The des-hydroxymethyl analog, by contrast, is more lipophilic and lacks the hydrogen-bonding capacity provided by the primary alcohol, which limits its utility in optimizing drug-like properties.

lipophilicity solubility ligand efficiency

Fluorine vs Iodine Substitution: Molecular Weight, Atom Economy, and Drug-Likeness Advantage

Among the benzyl imidazole CYP17 inhibitors evaluated by Owen et al., the 4-iodobenzyl analog (compound 5) was one of the most potent, with IC50 = 1,580 nM against lyase [1]. However, the iodine atom contributes significant molecular weight (MW increment of +126.9 Da vs hydrogen) and high lipophilicity. The 3,4-difluorobenzyl motif in the target compound provides a smaller, more electronegative halogen substitution (cumulative MW contribution of two fluorine atoms = 38.0 Da) that maintains electronic modulation of the benzyl ring while keeping the overall molecular weight lower (target compound MW = 224.21 g/mol vs 4-iodobenzyl imidazole MW = 270.11 g/mol) . This ∼46 Da molecular weight reduction improves atom economy, enhances ligand efficiency metrics, and aligns with established medicinal chemistry guidelines favoring lower molecular weight leads. Furthermore, the carbon–fluorine bond is metabolically more stable than the carbon–iodine bond, reducing the potential for dehalogenation-mediated toxicity [2].

halogen SAR molecular weight drug-likeness

Synthetic Versatility: 4-Hydroxymethyl as a Diversification Handle vs 4-Carbaldehyde or 4-H Analogs

The 4-hydroxymethyl group on the imidazole ring serves as a versatile synthetic handle that can be chemoselectively transformed—via oxidation to the aldehyde, esterification, etherification, or conversion to amine via mesylation/displacement—without affecting the imidazole N1-benzyl substituent or the fluorine atoms on the aromatic ring [1]. This contrasts with the des-hydroxymethyl analog (CAS 906478-71-5), which offers no functional handle at the 4-position, and the 4-carbaldehyde analog (CAS 1692708-54-5), which is limited to reductive amination and condensation chemistries [2]. The alcohol oxidation state provides access to both higher (aldehyde, carboxylic acid) and lower (ether, ester, carbamate) oxidation states, enabling parallel SAR exploration at a single diversification point [3]. For procurement in medicinal chemistry programs, this means that a single batch of the target compound can support multiple lead optimization campaigns targeting different property objectives.

synthetic diversification building block medicinal chemistry

Fluorine- vs Chlorine-Substituted Analog: Predicted Metabolic Stability Advantage

The 3,4-difluorobenzyl group in the target compound provides a predicted metabolic stability advantage over the corresponding 3-chlorobenzyl analog (CAS 1698663-74-9). Fluorine substitution is widely established in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism at the substituted positions, as the C–F bond (bond dissociation energy ∼116 kcal/mol) is significantly stronger than the C–Cl bond (∼81 kcal/mol) [1]. While direct comparative microsomal stability data for the target compound versus the 3-chlorobenzyl analog are not publicly available, statistical analyses of matched molecular pairs demonstrate that para- and meta-fluorination generally reduce human liver microsomal clearance relative to the corresponding chloro-substituted analogs [2]. This trend is particularly relevant for benzyl imidazole CYP17 inhibitors, where metabolic oxidation of the benzyl ring is a known clearance pathway [3]. The difluoro substitution pattern thus offers an intrinsic metabolic shield that the chloro analog cannot provide.

metabolic stability fluorine substitution CYP metabolism

Optimal Use Cases for (1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanol in Drug Discovery and Chemical Biology


CYP17 Inhibitor Lead Optimization with Parallel Chemistry at the 4-Hydroxymethyl Handle

In CYP17-targeted prostate cancer programs, the target compound serves as a core scaffold for late-stage diversification. The 3,4-difluorobenzyl motif provides the CYP17 pharmacophore (class-level lyase-over-hydroxylase selectivity inferred from analog CAS 906478-71-5; ∼7.4-fold selectivity [1]), while the 4-hydroxymethyl group can be chemoselectively oxidized, esterified, or etherified to generate focused libraries probing the SAR around the imidazole 4-position—all without altering the benzyl substitution pattern or requiring de novo core synthesis [2]. This enables rapid, parallel SAR exploration from a single, well-characterized building block.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Synthetic Tractability

For fragment-based screening programs targeting P450 enzymes or other heme-containing proteins, the lower predicted LogP of the target compound (estimated ∼0.8–1.5 log units below the des-hydroxymethyl analog [1]) provides improved aqueous solubility and reduced non-specific binding. The hydroxymethyl group serves as a native synthetic vector for fragment growth without introducing additional lipophilicity, aligning with Fragment Lipophilic Efficiency (FLE) optimization strategies [2]. The lower molecular weight (224.21 g/mol) compared to iodo-substituted analogs (∼270 g/mol) also places this compound within favorable fragment physicochemical space.

Selectivity Profiling of Benzyl Imidazole Series Across P450 Isoforms

When profiling CYP17 inhibitor selectivity against related P450 isoforms (CYP19 aromatase, CYP21, CYP11B1), the 3,4-difluoro substitution pattern on the target compound provides a distinct electronic signature compared to the 2,4-difluoro isomer (CAS 1696312-83-0) and the 4-iodo analog [1]. The availability of both the hydroxymethyl analog (target) and the des-hydroxymethyl analog (CAS 906478-71-5) from commercial sources allows matched molecular pair analysis to isolate the contribution of the 4-hydroxymethyl group to isoform selectivity [2]. The broader synthetic versatility of the hydroxymethyl handle further supports the generation of tool compounds for target engagement studies.

Medicinal Chemistry Building Block Procurement Strategy for Fluorinated Heterocycle Libraries

For compound management and procurement teams building fluorinated heterocycle screening libraries, (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol offers a differentiating combination: the fluorinated benzyl motif enhances metabolic stability compared to chloro analogs (C–F BDE ∼116 kcal/mol vs C–Cl BDE ∼81 kcal/mol [1]), while the 4-hydroxymethyl handle enables bidirectional diversification (oxidation, esterification, etherification, amination [2]) from a single SKU. This dual functionality means fewer building blocks are required to cover the same chemical space, improving procurement efficiency and reducing inventory complexity in medium-to-large compound management operations [3].

Quote Request

Request a Quote for (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.